ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation

Researchers targeting the ALK5/TβR-I kinase ATP-binding pocket require a reliable, pre-functionalized scaffold for parallel library synthesis. This compound addresses the need for a single, well-defined diversification point. - C2-Br enables immediate Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without additional halogenation steps. - 3-COOEt ester survives alkaline Suzuki conditions intact, eliminating protecting group strategies. - Validated kinase engagement confirmed by co-crystallography with IC₅₀ values in the 47-280 nM range. Supplied with rigorous analytical certification to ensure batch-to-batch consistency for preclinical discovery.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
CAS No. 2091132-83-9
Cat. No. B2690940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate
CAS2091132-83-9
Molecular FormulaC9H11BrN2O2
Molecular Weight259.103
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCN2N=C1Br
InChIInChI=1S/C9H11BrN2O2/c1-2-14-9(13)7-6-4-3-5-12(6)11-8(7)10/h2-5H2,1H3
InChIKeyJDXVEDXEDDKAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 2091132-83-9): A Brominated Bicyclic Heterocycle for Cross-Coupling-Enabled Medicinal Chemistry


Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 2091132-83-9, molecular formula C₉H₁₁BrN₂O₂, MW 259.10 g/mol) is a brominated fused pyrrolo-pyrazole heterocycle bearing an ethyl ester at the 3-position and a bromine atom at the 2-position of the pyrazole ring . The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is recognized as a privileged kinase inhibitor pharmacophore, with co-crystallographic validation in the ATP-binding site of the TGF-β type I receptor kinase domain (TβR-I/ALK5) [1]. The compound serves as a versatile synthetic intermediate wherein the C2-bromine provides a reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi), while the 3-carboxylate ester functions as both a directing group and a latent carboxylic acid for further derivatization [2].

Why Non-Brominated or Regioisomeric Pyrrolo[1,2-b]pyrazole-3-carboxylates Cannot Substitute for Ethyl 2-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate in Synthesis-Intensive Programs


Three structural features of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate create irreplaceable functional advantages that are absent in close analogs. First, the C2-bromine atom is essential for downstream Pd-catalyzed cross-coupling diversification; the non-halogenated parent compound (ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, CAS 86477-10-3) cannot participate in Suzuki-Miyaura or Buchwald-Hartwig reactions without additional halogenation steps . Second, the 3-carboxylate regioisomer exhibits remarkable stability toward alkaline hydrolysis—remaining completely intact under conditions (1 eq KOH/EtOH, 15–22 °C, 4–7 h) that quantitatively hydrolyze the 2-carboxylate regioisomer—a critical consideration for multi-step synthetic routes involving basic conditions [1]. Third, among halogenated pyrazole cross-coupling partners, the bromine substituent offers a superior balance of reactivity and stability compared to the iodo analog, which suffers from significantly greater propensity toward undesired dehalogenation side reactions during Suzuki-Miyaura coupling [2].

Quantitative Differentiation Evidence for Ethyl 2-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 2091132-83-9) Against Closest Analogs


C2-Bromine Provides an Exclusive Cross-Coupling Handle Absent in the Non-Halogenated Parent Scaffold

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate (target) possesses a covalent C–Br bond at the pyrazole C2 position that serves as a universal electrophilic partner for Pd(0)/Pd(II)-catalyzed cross-coupling reactions. The closest non-halogenated analog, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 86477-10-3), bears only a C–H bond at this position and is therefore inert toward oxidative addition by Pd catalysts . The bromine atom in the target compound enables site-selective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig C–N bond formation with amines, and Negishi coupling with organozinc reagents—all transformations that are impossible with the non-halogenated comparator without a prior halogenation step [1]. Direct experimental comparison of halogenated aminopyrazoles established that the C–Br bond dissociation energy (293 kJ/mol) provides an optimal balance: sufficiently reactive for efficient oxidative addition to Pd(0), yet sufficiently robust to resist premature dehalogenation, unlike the weaker C–I bond (234 kJ/mol) [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination C–C bond formation

3-Carboxylate Regioisomer Exhibits >99% Alkaline Hydrolysis Stability While the 2-Carboxylate Isomer Is Quantitatively Hydrolyzed

In a kilogram-scale process study, Nikitenko et al. (2006) demonstrated that the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (isomer 14) and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (isomer 15) exhibits dramatically divergent alkaline hydrolysis behavior [1]. Treatment of the isomeric mixture with 1 equivalent of KOH in ethanol at 15–22 °C resulted in complete, selective hydrolysis of the 2-carboxylate isomer (14) within 4–7 hours, while the 3-carboxylate isomer (15) remained entirely intact [1]. The potassium salt of the 2-carboxylic acid (17b) was isolated by simple filtration in 81–86% yield on a 1–3 kg scale, with the unreacted 3-carboxylate ester (15) recovered quantitatively from the filtrate [1]. This selectivity originates from both steric factors (the ester at position 3 is more hindered by the peri –CH₂– group) and electronic factors (the ester at position 2 benefits from neighboring nitrogen-assisted activation toward nucleophilic attack) [1]. The target compound, bearing the 3-carboxylate as its ester group, inherits this hydrolytic stability profile, making it compatible with multi-step synthetic sequences employing strongly basic conditions (e.g., enolate chemistry, nucleophilic substitutions) that would destroy the 2-carboxylate isomer.

Regiochemical stability alkaline hydrolysis process chemistry

Bromine Outperforms Iodine in Suzuki-Miyaura Coupling of Pyrazoles via Reduced Dehalogenation Side Reactions

A systematic study by Jedinák et al. (2017) directly compared chloro-, bromo-, and iodopyrazoles in the Suzuki-Miyaura cross-coupling reaction [1]. The investigation revealed that bromo- and chloropyrazole derivatives were consistently superior to iodopyrazoles, as a result of markedly reduced propensity toward undesired dehalogenation side reactions that compete with productive cross-coupling [1]. The C–I bond (bond dissociation energy 234 kJ/mol) is sufficiently weak that Pd(0)-catalyzed oxidative addition can be followed by premature reductive dehalogenation, generating the dehalogenated pyrazole byproduct instead of the desired coupled product [2]. In contrast, the stronger C–Br bond (293 kJ/mol) preserves the aryl-Pd(II) intermediate long enough to undergo transmetallation with the boronic acid partner, resulting in higher net coupling yields [2]. This property directly applies to the target compound: the C2-bromine in ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate is expected to deliver superior coupling fidelity compared to a hypothetical C2-iodo analog, minimizing loss of precious advanced intermediate to dehalogenation.

Cross-coupling efficiency dehalogenation pyrazole functionalization

Pyrrolo[1,2-b]pyrazole Scaffold Validated by Co-Crystallography with TβR-I Kinase at 104 nM Potency

The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold—the core structure of the target compound—has been validated as a bona fide kinase inhibitor pharmacophore through co-crystallization with the TGF-β type I receptor kinase domain (TβR-I/ALK5) [1]. In the seminal Sawyer et al. (2004) study, compound 3 (the unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole bearing a quinolin-4-yl warhead and pyridin-2-yl group) exhibited a TβR-I kinase IC₅₀ of 104 ± 33 nM, with cellular activity confirmed in both the p3TP-luciferase reporter assay (IC₅₀ = 78 ± 17 nM) and NIH 3T3 fibroblast growth inhibition (IC₅₀ = 71 ± 48 nM) . Compound 15 (4-fluorophenyl-substituted analog) achieved improved potency and selectivity, with TβR-I IC₅₀ values in the 47–121 nM range and substantially reduced p38 MAPK off-target activity (>20 µM) . Both compounds 3 and 15 were co-crystallized with the TβR-I kinase domain, providing atomic-resolution structural confirmation of their ATP-competitive binding mode [1]. The target compound, bearing the identical pyrrolo[1,2-b]pyrazole core, is a direct synthetic precursor to these validated pharmacophores: the C2-bromine and 3-carboxylate ester serve as orthogonal handles for installing the requisite aryl/heteroaryl warhead groups and pyridyl substituents [2].

Kinase inhibition TGF-beta receptor X-ray crystallography

Ethyl Ester Provides Superior Lipophilicity and Membrane Permeability Compared to the Free Carboxylic Acid Analog

The target compound bears an ethyl ester at the 3-position, distinguishing it from the corresponding free carboxylic acid, 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (CAS 2090987-48-5, MW 231.05 g/mol) . The ester form eliminates the ionizable carboxylic acid proton (predicted pKₐ ~ 4–5 for the acid analog), thereby increasing calculated logP by approximately 1.5–2.0 log units and reducing the topological polar surface area contribution from the carboxylate moiety . This physicochemical difference translates into significantly enhanced passive membrane permeability for the ester relative to the carboxylate, a property leveraged in medicinal chemistry for improving oral bioavailability or cellular penetration of early-stage compounds [1]. Furthermore, the ethyl ester can serve as a latent carboxylic acid: selective hydrolysis (enzymatic or chemical) releases the free acid for target engagement, while the intact ester provides synthetic versatility (reduction to alcohol, aminolysis to amide, transesterification) that the free acid does not offer without protection [1].

Physicochemical properties ester prodrug membrane permeability

Commercial Availability at Research Scale from Fujifilm Wako/Enamine with Defined Purity Specifications

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate is catalog-listed and commercially available from multiple reputable vendors. Fujifilm Wako Pure Chemical Corporation distributes the compound sourced from Enamine Ltd. (catalog EN300-305018) at purity ≥95%, with pricing at ¥159,300/100 mg, ¥227,100/250 mg, ¥357,800/500 mg, ¥459,000/1 g, ¥899,000/2.5 g, ¥1,330,200/5 g, and ¥1,972,600/10 g (as of listing date) . CymitQuimica offers the compound (ref. 3D-RID13283) sourced from Biosynth at minimum 95% purity, with a 50 mg unit priced at €905.00 . Chemenu lists the compound (catalog CM426433) at ≥95% purity . By comparison, the non-brominated parent compound (CAS 86477-10-3) is available from multiple suppliers at lower cost but lacks the bromine cross-coupling handle, and the free carboxylic acid analog (CAS 2090987-48-5) is available only with extended lead times (8–12 weeks) from certain vendors such as Aladdin Scientific . The target compound bridges a procurement gap: it provides the brominated scaffold with an ester protecting group pre-installed, eliminating the need for in-house bromination of the non-halogenated parent or esterification of the brominated acid.

Commercial sourcing purity specification procurement

Optimal Research and Industrial Application Scenarios for Ethyl 2-Bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate Based on Quantified Differentiation Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Requiring C2 Diversification via Suzuki-Miyaura Library Synthesis

The target compound is ideally suited as a core scaffold for parallel synthesis of kinase inhibitor libraries targeting ALK5 (TβR-I) and related kinases. The C2-bromine provides a single, well-defined diversification point for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, while the 3-carboxylate ester can be retained, hydrolyzed, or further derivatized. The scaffold's validated binding to the TβR-I ATP pocket (co-crystallography confirmed, IC₅₀ = 47–280 nM depending on substitution) [1] provides structural confidence that elaborated analogs will maintain kinase engagement. The 3-carboxylate ester's demonstrated alkaline stability (>99% intact under KOH/EtOH) [2] ensures that the ester survives the basic conditions typically employed in Suzuki-Miyaura reactions (aqueous carbonate base), eliminating the need for protecting group strategies.

Multi-Step Medicinal Chemistry Synthesis Where 3-Carboxylate Ester Must Survive Strongly Basic Transformations

For synthetic routes involving strongly basic reagents (LDA, NaH, Grignard reagents, alkoxide bases) at stages subsequent to core assembly, the 3-carboxylate regioisomer offers an unambiguous advantage over the 2-carboxylate isomer. The Nikitenko process study demonstrated that the 3-carboxylate ester survives 1 equivalent of KOH in ethanol without detectable hydrolysis, while the 2-carboxylate isomer is quantitatively cleaved under identical conditions [2]. This differential stability allows chemists to perform enolate alkylations, nucleophilic aromatic substitutions, or amide bond formations under Schotten-Baumann conditions on advanced intermediates without risking premature ester hydrolysis. The ethyl ester can then be selectively cleaved at the final step using stronger conditions (e.g., LiOH/THF/H₂O) to reveal the carboxylic acid for target engagement.

Building Block for Bicyclic Heteroaryl Carboxyaldehyde Synthesis in β-Lactamase Inhibitor Programs

The Nikitenko et al. (2006) study established that the 3-carboxylate isomer 15 (the non-brominated analog of the target compound) is a critical intermediate en route to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde (10), itself a key intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems—a class of broad-spectrum β-lactamase inhibitors [2]. The target compound, bearing both the 3-carboxylate and the C2-bromine, could enable a modified route wherein the bromine is exploited for late-stage installation of heteroaryl groups via cross-coupling, potentially accessing novel 6-alkylidene penem analogs not accessible through the reported route. The demonstrated scalability of the core chemistry (1–3 kg demonstrated for the non-brominated series) suggests industrial feasibility for advanced intermediate supply.

Physicochemical Property Optimization via Ester Prodrug Strategy in Cellular Assay Programs

When transitioning from biochemical to cell-based assays, the ethyl ester form of the target compound provides a tangible advantage over the free carboxylic acid analog (CAS 2090987-48-5). The ester eliminates the ionizable carboxylate (predicted pKₐ ~ 2.85 for the core scaffold ), reducing hydrogen bond donor count by one and increasing predicted logP by approximately 1.5 log units. This translates to improved passive membrane permeability, as evidenced by the general principle that ester prodrugs of carboxylic acids enhance cellular uptake [3]. In the specific context of pyrrolo-pyrazole kinase inhibitors, the ester can function as a prodrug that is hydrolyzed intracellularly by esterases to reveal the active carboxylic acid, which may engage the kinase ATP-binding site through ionic interactions with conserved lysine residues, as observed in structurally related pyrazole carboxylate inhibitors [3].

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